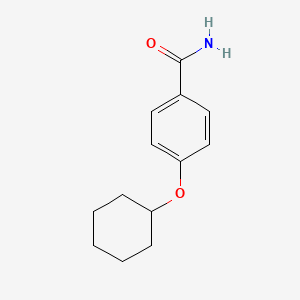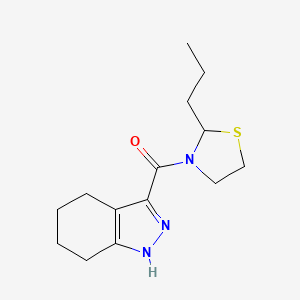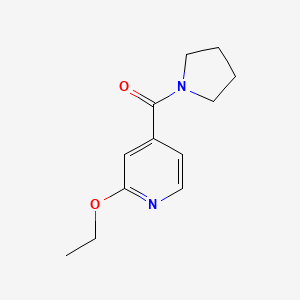
4-Cyclohexyloxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyloxybenzamide is an organic compound with the molecular formula C13H17NO2 It is characterized by a benzamide core structure with a cyclohexyloxy substituent at the para position
準備方法
Synthetic Routes and Reaction Conditions
4-Cyclohexyloxybenzamide can be synthesized through the condensation of 4-hydroxybenzoic acid with cyclohexanol, followed by the conversion of the resulting ester to the amide. The reaction typically involves the following steps:
Esterification: 4-Hydroxybenzoic acid reacts with cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-cyclohexyloxybenzoate.
Amidation: The ester is then converted to the amide using ammonia or an amine under suitable conditions, such as heating in the presence of a dehydrating agent (e.g., thionyl chloride).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of solid acid catalysts to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
4-Cyclohexyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
4-Cyclohexyloxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclohexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
4-Ethoxybenzamide: Contains an ethoxy group in place of the cyclohexyloxy group.
4-Butoxybenzamide: Features a butoxy group instead of the cyclohexyloxy group.
Uniqueness
4-Cyclohexyloxybenzamide is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
特性
IUPAC Name |
4-cyclohexyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDLODRNDZRGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]pent-4-ynoic acid](/img/structure/B7621356.png)
![2-[(3-Methoxy-4-methylbenzoyl)amino]pent-4-ynoic acid](/img/structure/B7621360.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621361.png)
![2-[(2-Methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621366.png)
![1-[4-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7621387.png)
![2-[(2-Methoxy-5-methylphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621396.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621404.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621411.png)
![N-[1-[3-(dimethylamino)-4-methylpyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7621419.png)

![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621436.png)
![1-[3-(Dimethylamino)-4-methylpyrrolidin-1-yl]-2-(4-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7621440.png)
![[2-(4-Propan-2-ylphenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B7621450.png)

